Dilactitol tyramine is a synthetic compound that serves as a residualizing label in biochemical research, particularly for studying the metabolism and trafficking of proteins in vivo. This compound is derived from the combination of dilactitol, a disaccharide, and tyramine, an amino acid derivative. Its unique structure allows it to be coupled with proteins without significantly altering their biological activity, making it a valuable tool in protein labeling and tracking studies.
Dilactitol tyramine is synthesized through specific chemical reactions involving dilactitol and tyramine. The initial synthesis was reported by Strobel et al. in 1985, where the compound was created to serve as a tracer for biological studies . The compound can be radioiodinated, allowing researchers to track its distribution and metabolism in biological systems .
Dilactitol tyramine can be classified as a glycoconjugate due to its carbohydrate component (dilactitol) linked to an amine (tyramine). It falls under the category of residualizing labels used in biochemical assays, especially for studying protein dynamics within cells.
The synthesis of dilactitol tyramine typically involves a reductive amination process where dilactitol is reacted with tyramine under mild conditions to minimize any potential damage to the protein structure. The reaction is carried out in a buffered solution, often at physiological pH, to ensure stability and reactivity.
The synthesis process may include the following steps:
Dilactitol tyramine consists of a dilactitol moiety linked to a tyramine molecule. The structural formula can be represented as follows:
The molecular formula for dilactitol tyramine is with a molecular weight of approximately 193.27 g/mol. The compound exhibits specific stereochemistry due to the configuration of its sugar components.
Dilactitol tyramine participates in various chemical reactions:
In radioiodination, dilactitol tyramine is treated with iodine reagents under controlled conditions to ensure that the labeling does not alter its functional properties or biological activity .
The mechanism of action of dilactitol tyramine primarily involves its role as a tracer in biological systems. Once conjugated to proteins, it allows researchers to study:
Studies have shown that compounds like dilactitol tyramine remain stable in vivo and can provide insights into the kinetics of protein clearance from tissues .
Research indicates that dilactitol tyramine has favorable properties for use as a tracer due to its hydrophilicity and resistance to lysosomal degradation, allowing it to remain at sites of protein release longer than other labels .
Dilactitol tyramine is primarily used in:
Dilactitol tyramine (chemical name: (2R,3R,4R,5S)-6-((4-hydroxy-3-iodophenethyl)((2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexyl)amino)-3-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,4,5-tetraol) is a specialized residualizing radiolabel used in metabolic tracer studies. This complex molecule features a tyramine backbone (4-hydroxyphenethylamine) conjugated to two lactitol moieties through ether linkages, creating a branched molecular architecture. The structural complexity is evidenced by its substantial molecular weight of 915.67 g/mol and the chemical formula C₃₂H₅₄INO₂₁ [1].
The molecular design incorporates strategic modifications that confer its unique properties: the tyramine component provides the aromatic ring structure suitable for radioiodination (typically with iodine-125), while the dilactitol components (comprising two galactopyranose-derived sugar units) create a hydrophilic shield. This configuration significantly retards cellular metabolism and subsequent excretion of the radiolabel after internalization, making it an excellent residualizing agent. The compound typically appears as a solid powder with >98% purity and demonstrates solubility in dimethyl sulfoxide (DMSO), though it exhibits limited solubility in aqueous solutions [1].
Table 1: Key Structural and Chemical Properties of Dilactitol Tyramine
Property | Specification |
---|---|
CAS Registry Number | 98503-07-2 |
Molecular Formula | C₃₂H₅₄INO₂₁ |
Molecular Weight | 915.67 g/mol |
Exact Mass | 915.2233 Da |
IUPAC Name | (2R,3R,4R,5S)-6-((4-hydroxy-3-iodophenethyl)((2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexyl)amino)-3-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,4,5-tetraol |
Elemental Composition | C (41.97%), H (5.94%), I (13.86%), N (1.53%), O (36.69%) |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Storage Stability | >3 years at -20°C |
The development of dilactitol tyramine emerged from the longstanding challenge in tracer methodology: conventional radiolabels like free iodine-125 or iodinated tyrosine analogs undergo rapid dehalogenation and excretion upon cellular internalization, limiting their utility for tracking long-term metabolic fates. Researchers sought molecular designs that could "trap" radioactivity within cells after uptake, leading to the concept of residualizing radiolabels [1].
Dilactitol tyramine was developed as an innovative solution in the early 1980s through the strategic conjugation of tyramine to hydrophilic carbohydrate moieties. The initial breakthrough application came in 1985 when Daugherty and colleagues employed ¹²⁵I-dilactitol tyramine to delineate the catabolic sites of β-very low density lipoprotein (β-VLDL) in vivo. This seminal study demonstrated the compound's exceptional ability to retain radioactivity in tissues responsible for lipoprotein metabolism, overcoming the rapid deiodination that plagued previous iodinated tracers [1] [4].
The scientific evolution continued through the 1990s with key methodological refinements. Stein and colleagues (1995) systematically compared dilactitol tyramine with conventional labels for radioimmunotherapy, demonstrating superior tumor retention of radioactivity when using this residualizing agent [1]. Michel and colleagues (2002) further validated its application for antibody localization studies in B-cell lymphoma xenografts, highlighting its critical importance in tumor targeting research [1]. These investigations cemented dilactitol tyramine's role as a gold standard residualizing label for studying macromolecular catabolism and cellular processing pathways.
Table 2: Historical Milestones in Dilactitol Tyramine Research
Year | Research Milestone | Significance |
---|---|---|
1985 | First in vivo use to trace β-VLDL catabolism [1] [4] | Demonstrated residualizing properties for lipoprotein metabolism studies |
1991 | Comparative catabolism study of monoclonal antibody vs. Fab/c fragments [1] | Elucidated differential processing of antibody fragments in tumor models |
1995 | Evaluation for radioimmunotherapy applications [1] | Established advantages for tumor retention of radioactivity |
1997 | Processing studies of radiolabeled antibodies bound to tumor cell surfaces [1] | Provided quantitative comparison with other radiolabels |
2002 | Antibody localization studies in B-cell lymphoma xenografts [1] | Confirmed critical role in lymphoma targeting research |
Dilactitol tyramine has revolutionized metabolic tracing through its unique residualizing properties. When conjugated to biomolecules (typically via tyrosine residues or lysine amines) and radioiodinated, the compound creates metabolic "roadblocks" that retain the radiolabel within cells long after proteolytic degradation of the parent molecule. This occurs because the dilactitol components resist lysosomal enzyme degradation, while the liberated iodinated tyramine-dilactitol fragments become trapped within cells due to their hydrophilic nature and inability to traverse lysosomal membranes [1] [4].
The primary application domain for dilactitol tyramine has been in lipoprotein metabolism research. In landmark studies, ¹²⁵I-dilactitol tyramine was incorporated into β-very low density lipoproteins (β-VLDL) to delineate their tissue-specific catabolic fates in vivo. This approach revealed that the liver and adrenal glands serve as major sites for β-VLDL processing, with the residualizing properties enabling precise quantification of uptake sites that would be obscured using conventional labels due to rapid deiodination and tracer efflux [1] [4]. The tracer methodology demonstrated sufficient sensitivity to detect differences in lipoprotein catabolism between normal and atherosclerotic animal models.
Beyond lipoprotein research, dilactitol tyramine has enabled critical advances in antibody and receptor metabolism studies. When conjugated to monoclonal antibodies, this residualizing radiolabel provides more accurate quantification of antibody accretion in tumors compared to conventional iodination methods. Research by Stein et al. (1995) demonstrated a 3-5 fold increase in tumor-to-normal tissue ratios when using antibody conjugates containing residualizing labels like dilactitol tyramine compared to directly iodinated antibodies [1]. The compound has similarly illuminated the metabolic fate of recombinant proteins, as evidenced by Hepburn's 1995 study on renal catabolism of soluble CD4, where dilactitol tyramine conjugation enabled precise tracking of renal processing pathways [1].
The experimental superiority of dilactitol tyramine is particularly evident in autoradiographic studies. Demignot and colleagues (1991) leveraged this tracer to reveal profound differences between the catabolism and tumor distribution of intact monoclonal antibody (791T/36) versus its Fab/c fragment in tumor-bearing mice. The residualizing properties provided enhanced spatial resolution of antibody distribution patterns that conventional labels could not achieve, fundamentally advancing our understanding of antibody pharmacokinetics in tumor environments [1].
Table 3: Research Applications of Dilactitol Tyramine in Metabolic Studies
Application Domain | Model System | Key Insights Enabled |
---|---|---|
Lipoprotein Catabolism | β-VLDL in rabbits/rats | Identification of liver/adrenals as primary catabolic sites; quantification of uptake |
Tumor Antibody Localization | Lymphoma xenograft models | Enhanced tumor retention quantification; improved tumor-to-normal tissue ratios |
Recombinant Protein Fate | Soluble CD4 in rats | Elucidation of renal catabolic pathways |
Receptor-Mediated Uptake | SR-BI receptor studies | Characterization of selective HDL cholesteryl ester uptake mechanisms [8] |
Antibody Fragment Processing | Fab/c fragments in tumors | Differential catabolism patterns between antibody formats |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7